![molecular formula C12H13N3O3 B2455090 Ácido 2-hidroxi-4-{[(1-metil-1H-pirazol-5-IL)metil]amino}benzoico CAS No. 1006963-39-8](/img/structure/B2455090.png)

Ácido 2-hidroxi-4-{[(1-metil-1H-pirazol-5-IL)metil]amino}benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

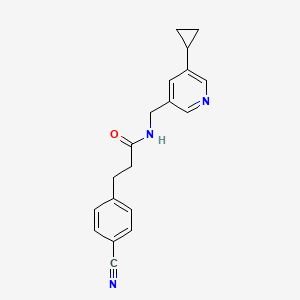

“2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include “2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid”, have been successfully synthesized . Their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid” was confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid” were not explicitly mentioned in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid” are not explicitly mentioned in the sources .Mecanismo De Acción

The mechanism of action of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid is not fully understood. However, it has been suggested that 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid may act as a chelating agent, binding to metal ions and forming complexes. This property of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has been utilized in the development of metal ion sensors. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of diseases.

Biochemical and Physiological Effects

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, which may protect cells from oxidative damage. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has been shown to have antibacterial and antifungal properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid is also stable and has a long shelf life. However, there are also limitations to the use of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid in lab experiments. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can be difficult to dissolve in water, which can limit its use in aqueous solutions. Additionally, 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can form complexes with other compounds, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid. One area of research is the development of metal complexes using 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid as a ligand. These complexes can be studied for their potential applications in catalysis and as therapeutic agents. Another area of research is the development of sensors for the detection of metal ions in solution using 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid. Additionally, the potential use of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid as a drug delivery agent and in the treatment of cancer and other diseases should be further explored.

Conclusion

In conclusion, 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid, or 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can be synthesized using different methods, and has been widely used in scientific research. 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid has several biochemical and physiological effects, and has potential applications in catalysis, drug delivery, and the treatment of diseases. Further research is needed to fully understand the potential of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid and its applications.

Métodos De Síntesis

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid can be synthesized using various methods, including the reaction of salicylic acid with paraformaldehyde and 1-methyl-1H-pyrazole-5-carboxylic acid, or by reacting 2-hydroxy-4-aminobenzoic acid with 1-methyl-1H-pyrazole-5-carboxylic acid. The synthesis of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid using these methods has been reported in several research articles.

Aplicaciones Científicas De Investigación

- Aplicación: Los derivados del ácido 2-hidroxi-4-aminobenzoico se han explorado por sus actividades antibacterianas, antifúngicas y antivirales . Los investigadores investigan su potencial como tratamientos alternativos contra las enfermedades infecciosas.

- Leishmaniasis y Malaria: Los compuestos que contienen pirazol, incluidos los derivados del ácido 2-hidroxi-4-aminobenzoico, han demostrado efectos antileishmaniales y antimaláricos potentes . Estos compuestos podrían desempeñar un papel en la lucha contra las infecciones parasitarias.

- Unión Dirigida: El compuesto 13, un derivado del ácido 2-hidroxi-4-aminobenzoico, exhibe actividad antipromastigota in vitro. Las simulaciones moleculares sugieren una unión favorable a bolsillos de proteínas específicos, lo que lo convierte en un candidato interesante para futuras investigaciones .

- Síntesis Diversificada: Los investigadores han explorado diversas rutas sintéticas para crear derivados de imidazol. Estas incluyen reacciones de N-azolilsulfonación y condensaciones con compuestos α, β-insaturados .

- Amplio Rango: Los compuestos que contienen imidazol, incluidos los derivados del ácido 2-hidroxi-4-aminobenzoico, exhiben diversos efectos biológicos. Estos incluyen actividades antiinflamatorias, antitumorales, antidiabéticas y antioxidantes .

- Desarrollo de Fármacos: Los fármacos disponibles comercialmente que contienen anillos de imidazol (por ejemplo, metronidazol, omeprazol) resaltan la importancia de esta estructura central en el desarrollo de fármacos .

Actividad Antimicrobiana

Propiedades Antiparasitarias

Estudios de Simulación Molecular

Rutas Sintéticas y Derivados

Actividades Biológicas y Farmacológicas

En resumen, el ácido 2-hidroxi-4-aminobenzoico y sus derivados ofrecen vías interesantes para la investigación, que abarcan desde aplicaciones antimicrobianas hasta química sintética y desarrollo de fármacos. Los científicos continúan explorando su potencial para abordar los desafíos críticos de salud. 🌟

Safety and Hazards

Propiedades

IUPAC Name |

2-hydroxy-4-[(2-methylpyrazol-3-yl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-15-9(4-5-14-15)7-13-8-2-3-10(12(17)18)11(16)6-8/h2-6,13,16H,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPLJOOCQIZMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CNC2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2455007.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2455013.png)

![4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2455015.png)

![2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2455021.png)

![2-Ethyl-5-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455022.png)

![Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate](/img/structure/B2455026.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2455027.png)

![3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2455028.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2455029.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2455030.png)